![molecular formula C9H12ClNO2 B1604685 2-(Methylamino)-2-phenylacetic acid hydrochloride CAS No. 28544-42-5](/img/structure/B1604685.png)
2-(Methylamino)-2-phenylacetic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthetic process of 2-(Methylamino)-2-phenylacetic acid hydrochloride involves several steps. It can be prepared by reacting dimethylethanolamine with thionyl chloride to form 2-dimethylaminoethyl chloride hydrochloride. The synthetic process has advantages such as high yield, low cost, and environmental conservation .
Scientific Research Applications
Synthesis and Metabolic Studies
Research has delved into the metabolism and synthesis of related compounds, providing insights into potential applications in drug development and understanding biological processes. For instance, the study of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed metabolites that help understand the compound's metabolic pathways, suggesting analogous methodologies could be applied to similar compounds like 2-(Methylamino)-2-phenylacetic acid hydrochloride (Kanamori et al., 2002).
Anticancer Research
Compounds structurally related to this compound have been explored for their potential anticancer properties. For example, synthesis and characterization studies of Schiff bases have assessed their anticancer activity, indicating a promising avenue for the development of novel anticancer agents (Uddin et al., 2020).
Material Science and Hydrogels
In the realm of materials science, research has explored the synthesis of xylan-based temperature/pH sensitive hydrogels, which could be used for controlled drug release. Such studies demonstrate the application of chemical compounds in designing drug delivery systems that respond to environmental stimuli (Gao et al., 2016).
Environmental and Green Chemistry
The development of environmentally friendly chemical processes and materials is another significant area of application. Research in green chemistry has led to the synthesis of potential analgesic and antipyretic compounds, emphasizing the importance of sustainable practices in chemical synthesis and drug discovery (Reddy et al., 2014).
properties
IUPAC Name |
2-(methylamino)-2-phenylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXTVBJBBSPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637969 | |
Record name | (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30637969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28544-42-5 | |
Record name | 28544-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30637969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)-2-phenylacetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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